molecular formula C16H13N5O B2976185 N-phenyl-N'-[4-(2-pyridinyl)-2-pyrimidinyl]urea CAS No. 240115-83-7

N-phenyl-N'-[4-(2-pyridinyl)-2-pyrimidinyl]urea

Cat. No.: B2976185
CAS No.: 240115-83-7
M. Wt: 291.314
InChI Key: QCOHYBVSNVRQIO-UHFFFAOYSA-N
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Description

N-Phenyl-N'-[4-(2-pyridinyl)-2-pyrimidinyl]urea (CAS 240115-83-7) is a urea derivative featuring a pyridine-substituted pyrimidine scaffold. Its molecular formula is C₁₆H₁₃N₅O, with a molecular weight of 291.31 g/mol . The compound’s structure combines a phenylurea moiety linked to a 4-(2-pyridinyl)-2-pyrimidinyl group, which confers unique electronic and steric properties.

Properties

IUPAC Name

1-phenyl-3-(4-pyridin-2-ylpyrimidin-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O/c22-16(19-12-6-2-1-3-7-12)21-15-18-11-9-14(20-15)13-8-4-5-10-17-13/h1-11H,(H2,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCOHYBVSNVRQIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=NC=CC(=N2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-N’-[4-(2-pyridinyl)-2-pyrimidinyl]urea typically involves the reaction of appropriate pyridinyl and pyrimidinyl precursors with phenyl isocyanate. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-N’-[4-(2-pyridinyl)-2-pyrimidinyl]urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating agents: Chlorine, bromine.

    Nucleophiles: Ammonia, amines.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-phenyl-N’-[4-(2-pyridinyl)-2-pyrimidinyl]urea has several scientific research applications:

Mechanism of Action

The mechanism of action of N-phenyl-N’-[4-(2-pyridinyl)-2-pyrimidinyl]urea involves its interaction with specific molecular targets. In biological systems, it acts as a cytokinin by binding to cytokinin receptors, leading to the activation of signaling pathways that promote cell division and growth. The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and resulting in its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-phenyl-N'-[4-(2-pyridinyl)-2-pyrimidinyl]urea with other urea derivatives, focusing on structural modifications, biological targets, and pharmacological profiles.

Structural Analogues and Substituent Effects

Compound Name Key Substituents Molecular Weight CAS Number Primary Target/Activity References
This compound Pyridinyl-pyrimidinyl 291.31 240115-83-7 Kinases (putative)
N-(2-Chloro-4-pyridinyl)-N'-phenylurea Chloropyridinyl - 68157-60-8 Agrochemicals, industrial applications
Styryl-N-phenyl-N’-(2-chloroethyl)urea Styryl, chloroethyl - - Microtubulin inhibition
N-[4-(2-Thienyl)-2-pyrimidinyl]-N'-[3-(trifluoromethyl)phenyl]urea Thienyl, trifluoromethylphenyl - - Undisclosed (patented for diverse uses)
Compound 24 (Gandin et al., 2015) 4-Anilinopyrimidine - - KIT/PDGFRβ (IC₅₀ = 0.1–0.5 µM)

Key Observations:

  • Substituent Impact on Target Specificity: The pyridinyl-pyrimidinyl group in the target compound likely enhances π-π stacking interactions with kinase ATP-binding pockets, similar to Compound 24, which showed submicromolar inhibition of KIT/PDGFRβ . Chloropyridinyl (CAS 68157-60-8) is associated with agrochemical applications, suggesting that halogenation may improve stability or bioavailability for non-therapeutic uses .
  • Selectivity and Toxicity: Compound 24 demonstrated preferential cytotoxicity toward A549 and PxPC3 cancer cells over HEK293 non-tumor cells, highlighting the role of 4-anilinopyrimidine in conferring selectivity . Styryl-chloroethyl derivatives () inhibit microtubulin via colchicine-binding sites, a distinct mechanism from kinase-targeted ureas, underscoring how minor structural changes redirect biological activity .

Patent and Application Landscape

  • Therapeutic Patents :
    European patents cover urea derivatives with imidazolyl or difluorophenyl groups (e.g., MCT4 inhibitors), indicating broad interest in modifying the urea scaffold for diverse targets .
  • Agrochemical and Industrial Use: N-(2-Chloro-4-pyridinyl)-N'-phenylurea (CAS 68157-60-8) is marketed for non-therapeutic applications, reflecting the versatility of urea derivatives .

Biological Activity

N-phenyl-N'-[4-(2-pyridinyl)-2-pyrimidinyl]urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific receptor tyrosine kinases. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H13N5O
  • Molecular Weight : 291.31 g/mol
  • CAS Number : 240115-83-7

The compound features a urea moiety with phenyl, pyridinyl, and pyrimidinyl substituents, which contribute to its biological activity by facilitating interactions with target proteins.

This compound primarily acts by selectively inhibiting members of the class III receptor tyrosine kinase family. The mechanism involves:

  • Binding to Inactive Domains : The compound binds to the inactive domains of receptor tyrosine kinases, preventing their activation.
  • Inhibition of Downstream Signaling : This binding disrupts downstream signaling pathways critical for cell proliferation and survival, particularly in cancer cells .

Anticancer Potential

Research indicates that this compound exhibits significant anticancer activity:

  • In Vitro Studies : The compound has shown promising results in inhibiting the growth of various cancer cell lines by inducing apoptosis and blocking cell cycle progression. For instance, it has been observed to effectively suppress tumor growth in murine models .
  • In Vivo Studies : In a xenograft mouse model, the compound displayed significant tumor growth inhibition without noticeable toxicity, suggesting its potential for therapeutic applications in cancer treatment .

Other Biological Activities

Beyond its anticancer properties, this compound may also have implications in other areas:

  • Cytokinin Activity : It has been studied for its potential role as a cytokinin, promoting cell division and growth in plant biology.
  • Inhibition of Kinases : this compound has been evaluated for its inhibitory effects on cyclin-dependent kinases (CDKs), particularly CDK6 and CDK9, which are crucial in cell cycle regulation. This inhibition leads to suppressed cell proliferation in cancer cells .

Research Findings and Case Studies

StudyFindings
In Vitro Antitumor ActivitySignificant inhibition of cancer cell proliferation; induction of apoptosis observed in multiple cancer cell lines .
In Vivo EfficacyDemonstrated tumor growth suppression in xenograft models with minimal toxicity .
Kinase InhibitionEffective dual inhibitor of CDK6 and CDK9; leads to cell cycle arrest and apoptosis in treated cells .

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